1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one
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Overview
Description
1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one is an organic compound with a unique structure that includes a difluoromethoxy group and a hydroxyphenyl group attached to a propan-2-one backbone
Preparation Methods
The synthesis of 1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one can be achieved through several routes. One common method involves the reaction of 2-(difluoromethoxy)phenol with a suitable acetone derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Scientific Research Applications
1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s overall activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(2-(Difluoromethoxy)-6-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:
Phenylacetone: Similar in structure but lacks the difluoromethoxy and hydroxy groups, leading to different chemical properties and applications.
1-Phenylpropan-2-one: Another related compound with different substituents, affecting its reactivity and use in synthesis. The presence of the difluoromethoxy and hydroxy groups in this compound makes it unique, providing distinct chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-6-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2O3/c1-6(13)5-7-8(14)3-2-4-9(7)15-10(11)12/h2-4,10,14H,5H2,1H3 |
InChI Key |
XNBIPVPOFDJXIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1OC(F)F)O |
Origin of Product |
United States |
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